Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer and Racemate
The target compound possesses the defined (R)-configuration at the 2-hydroxy stereocenter. The (S)-enantiomer (CAS 1841265-54-0) is a chemically distinct entity that produces equal and opposite optical rotation. While specific optical rotation data for the free (R)-carbamate is not publicly disclosed in peer-reviewed literature, the enantiomeric purity of the (R)-isomer is commercially verified at 97% by suppliers such as Leyan . The racemate (CAS 121102-96-3) is also available at ≥98% purity from vendors such as ChemScene, but it lacks stereochemical definition and is unsuitable for enantioselective applications . The absolute configuration is the critical differentiator for medicinal chemistry programs requiring unambiguous stereochemistry.
| Evidence Dimension | Absolute Configuration and Enantiomeric Purity |
|---|---|
| Target Compound Data | (R)-configuration; Commercial purity 97% (Leyan, product 2240142) |
| Comparator Or Baseline | (S)-enantiomer: commercial purity 95% (Enamine, EN300-6299286); Racemate: purity ≥98% (ChemScene, CS-0612726) |
| Quantified Difference | Target (R)-isomer is sold at 97% purity vs. 95% for the (S)-enantiomer (vendor-reported values). Enantiomeric purity differences cannot be quantified from available data. |
| Conditions | Vendor-supplied purity specifications; no peer-reviewed comparative enantioseparation data available. |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate or wrong enantiomer is mandatory when the downstream synthesis requires a single, defined stereoisomer for biological activity or crystallinity.
